molecular formula C14H11FN2O2S B2472879 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922394-24-9

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2472879
CAS RN: 922394-24-9
M. Wt: 290.31
InChI Key: ROZIRRJQRSXJIA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been studied for its potential application in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Anticonvulsant Activities

  • A study by Kohn et al. (1993) found that derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide displayed significant anticonvulsant activities in mice. These derivatives showed promise as potential alternatives to existing anticonvulsant drugs.

Antifungal Effects

  • In a study conducted by Kaplancıklı et al. (2013), derivatives of this compound showed substantial antifungal effects against various fungi species. This suggests its potential use in developing antifungal agents.

Antimicrobial Activity

  • A 2019 study by Anuse et al. explored the antimicrobial properties of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. The findings suggest potential applications in addressing antimicrobial resistance.

Anti-Inflammatory Activity

  • Research by Sunder and Maleraju (2013) demonstrated that certain derivatives of this compound possess anti-inflammatory properties. This indicates its potential application in developing anti-inflammatory medications.

Urease Inhibition

  • A study by Gull et al. (2016) focused on the urease inhibitory activities of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. This could have implications in the treatment of diseases caused by urease-producing bacteria.

Src Kinase Inhibitory and Anticancer Activities

  • Fallah-Tafti et al. (2011) investigated N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives for their Src kinase inhibitory and anticancer activities. This research supports the potential use of these derivatives in cancer therapy.

Anticancer Properties

  • A 2015 study by Yurttaş et al. evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activities against various human tumor cell lines, showing considerable anticancer activity.

Ligand-Protein Interactions

  • Mary et al. (2020) conducted studies on the ligand-protein interactions of benzothiazolinone acetamide analogs. This research contributes to understanding the pharmacological potential of these compounds.

Local Anaesthetic Activities

  • In research conducted by Badiger et al. (2012), 2-aminothiazole and thiadiazole derivatives of this compound were synthesized and tested for their local anaesthetic activity, indicating potential medical applications in anaesthesia.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-9(18)17(8-10-4-3-7-19-10)14-16-13-11(15)5-2-6-12(13)20-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZIRRJQRSXJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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